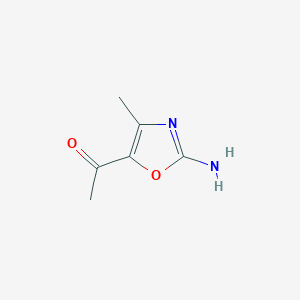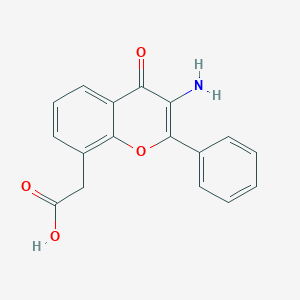
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid, also known as AOPC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AOPC belongs to the family of chromenone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory effects, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to possess antioxidant and anticancer properties. Studies have demonstrated that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can scavenge free radicals and protect cells against oxidative stress, which is implicated in many chronic diseases, including cancer. 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in laboratory experiments. However, one of the limitations of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid. One area of interest is the development of novel derivatives of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid with improved solubility and bioavailability. Another potential direction is the investigation of the anticancer properties of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid and its potential applications in the treatment of other inflammatory and immune-related diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid involves a multistep process that begins with the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst to form a chromenone intermediate. The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazone, which is subsequently oxidized to the final product, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid.
Applications De Recherche Scientifique
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research involves the use of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid as an anti-inflammatory agent. Studies have shown that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.
Propriétés
Numéro CAS |
163977-85-3 |
|---|---|
Nom du produit |
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-(3-amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H13NO4/c18-14-15(21)12-8-4-7-11(9-13(19)20)16(12)22-17(14)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
Clé InChI |
OOAPEBJZOWKYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
Synonymes |
4H-1-Benzopyran-8-aceticacid,3-amino-4-oxo-2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



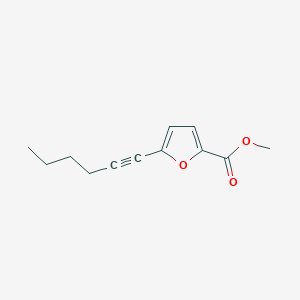
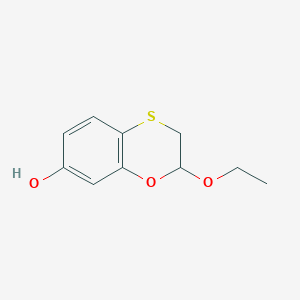
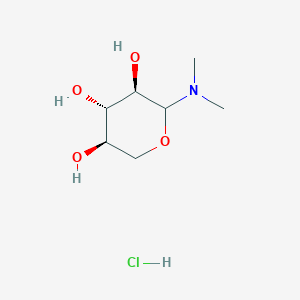
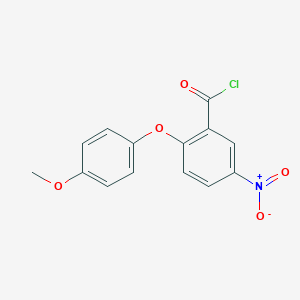
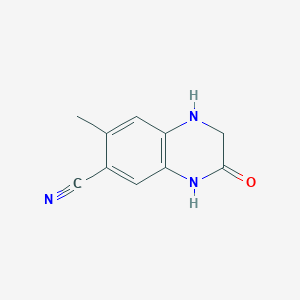
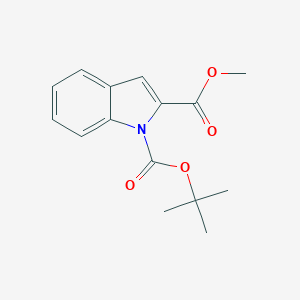
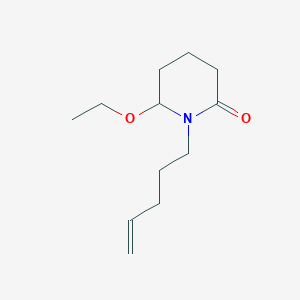
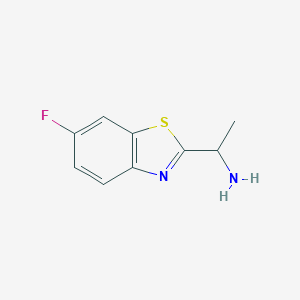
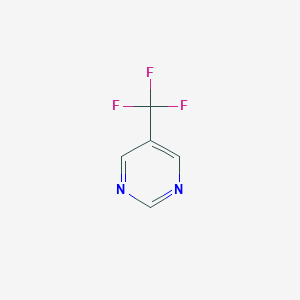

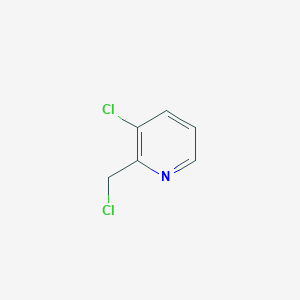
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
